(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral, non-natural α-amino acid. It features a phenyl ring substituted with a methyl group at the ortho position, attached to the β-carbon of the amino acid backbone. While it's not explicitly mentioned in the provided papers, this compound could potentially be of interest in scientific research due to its structural similarity to other α-amino acids and their derivatives that are known to interact with biological targets like glutamate receptors [, , , ].
The synthesis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid typically involves methods that start with appropriate precursors containing a protected amino group and a suitable 2-methylphenyl compound. Common synthetic strategies include:
The molecular structure of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid features:
The InChI key for this compound is GORGZFRGYDIRJA-VIFPVBQESA-N, which provides a unique identifier for its chemical structure .
As an α-amino acid derivative, (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid can participate in several chemical reactions:
These reactions are significant for its use in synthetic organic chemistry and pharmaceutical applications .
The mechanism of action for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid primarily involves its interaction with biological molecules:
The physical and chemical properties of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid include:
These properties influence its behavior in biological systems and its suitability for various applications in drug formulation .
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid has several scientific applications:
The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted carboxylic acids and stereochemistry. The parent structure is propanoic acid, with an amino group at carbon 3 and a 2-methylphenyl substituent at the same position. The (S)-descriptor specifies the absolute configuration of the chiral center [3] [6].
Systematic IUPAC Name:(3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Alternative and Common Names:
Molecular Formula: C₁₀H₁₃NO₂Molecular Weight: 179.22 g/mol [4]CAS Registry Number: 701907-44-0 (for the (S)-enantiomer) [4]
The core structure consists of a propanoic acid backbone with the amino and aryl substituents bonded to carbon 3 (β-carbon), classifying it as a β³-amino acid. The ortho-methyl group on the phenyl ring creates steric hindrance, influencing the molecule’s conformational flexibility and intermolecular interactions. Its solid-state form appears as a white crystalline powder [4].
Table 1: Key Structural and Physical Properties
Property | Value | Conditions |
---|---|---|
Optical Rotation ([α]D²⁵) | +15 ± 2° | C=1 in 0.5N NaOH [4] |
Melting Point | 204–208 °C (decomposition) | [4] |
Storage Conditions | 0–8 °C | [4] |
The compound emerged in the early 2000s alongside growing interest in β-amino acids as peptide modifiers. Its first documented synthesis corresponds to CAS #701907-44-0 (registered 2004–2007), coinciding with advances in asymmetric synthesis techniques for enantiopure β-amino acids [4]. Initially prepared for structure-activity relationship studies, it addressed limitations of α-amino acids in peptide backbone geometry and proteolytic stability.
Key milestones include:
The ortho-methyl group confers distinctive steric and electronic properties, enabling unique interactions with biological targets compared to unsubstituted β-phenylalanine or α-phenylalanine analogs.
Primary Research Applications:
Table 2: Key Research Applications and Mechanisms
Application | Role/Mechanism | Significance |
---|---|---|
Solid-Phase Peptide Synthesis | Fmoc-protected monomer (C₂₅H₂₃NO₄; MW 401.46) | Enables automated synthesis of β-peptide libraries [2] |
Neuropharmacology | Backbone for metabolically stable neuropeptides | Probes glutamate/GABA receptor function [4] |
Bioconjugation | Linker for antibody-drug conjugates | Enhances tumor-targeted drug delivery [2] |
Enzyme Inhibition Studies | Transition-state analog for proteases | Exploits β-strand mimicry for inhibitor design |
Molecular Interactions:
No therapeutic agents derived from this compound are commercially approved as of 2025. However, its utility in early-stage drug discovery is evidenced by its inclusion in targeted libraries for neurological disorders and oncology [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: